Biotin-PEG4-Acid
Overview
Description
Biotin-PEG4-Acid: is a biotinylation reagent that reacts with amine molecules in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) . The compound consists of biotin linked to a polyethylene glycol (PEG) spacer, which enhances its solubility and allows it to reach into the binding pocket of proteins .
Mechanism of Action
Target of Action
Biotin-PEG4-Acid is primarily a biotinylation reagent . Its primary targets are amine molecules . These molecules are prevalent in proteins, making them the primary targets for this compound. The role of these targets is to provide a site for the biotinylation process, which is crucial for various biological and research applications.
Mode of Action
This compound interacts with its targets (amine molecules) in the presence of an activator such as EDC or HATU . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of a stable bond between the biotin and the protein, effectively biotinylating the protein.
Biochemical Pathways
It’s known that biotin, part of the this compound molecule, serves as a coenzyme in carboxylation reactions . Therefore, it’s plausible that the biotinylation process could potentially affect these reactions and their downstream effects.
Pharmacokinetics
It’s known that the peg moiety attached to the biotin increases the solubility of biotin-peg conjugates considerably . This increased solubility could potentially enhance the bioavailability of the compound.
Result of Action
The primary result of this compound’s action is the biotinylation of proteins. This process allows the biotin to reach into the binding pocket of the protein . Biotinylation has various applications in research and diagnostics, including the study of protein interactions, cellular imaging, and the detection of various biomolecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an activator such as EDC or HATU is necessary for the compound to react with amine molecules . Additionally, the compound’s solubility, which is increased by the PEG moiety, could be influenced by the solvent used . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-Acid can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction allows this compound to bind to various proteins and other biomolecules, which can be useful in a variety of biochemical reactions .
Cellular Effects
The hydrophilic nature of the PEG in this compound imparts water solubility to the molecule . This property can influence cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This compound can also be used for specific labeling of cell surface proteins, which is an important tool for studying the expression and regulation of receptors and transporters .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to bind to proteins. The biotin component of this compound binds to proteins with high affinity . This binding is rapid and once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents . This property allows this compound to be used in a variety of experimental conditions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the NHS-ester moiety in similar compounds readily hydrolyzes and becomes non-reactive . Therefore, stock solutions should be prepared immediately before use
Metabolic Pathways
Biotin, a component of this compound, is an essential cofactor of biotin-dependent carboxylases, such as pyruvate carboxylase and acetyl-CoA carboxylase . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism
Transport and Distribution
Due to its water solubility, it is likely that this compound can be readily transported and distributed within the aqueous environment of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Acid involves the conjugation of biotin with a PEG spacer. The PEG spacer is functionalized with a carboxylic acid group, which can react with primary amines in the presence of carbodiimide activators like EDC . The reaction typically occurs in an aqueous or organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-Acid primarily undergoes biotinylation and pegylation reactions. It reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Biotinylation: EDC or HATU as activators, aqueous or organic solvents like DMSO or DMF.
Pegylation: Similar conditions as biotinylation, with the PEG spacer providing enhanced solubility.
Major Products: The major products of these reactions are biotinylated or pegylated biomolecules, which exhibit improved solubility and reduced immunogenicity .
Scientific Research Applications
Chemistry: Biotin-PEG4-Acid is used as a linker in the synthesis of biotinylated compounds, facilitating the study of protein-ligand interactions .
Biology: In biological research, it is employed for labeling proteins, nucleic acids, and other biomolecules, aiding in their detection and purification .
Medicine: The compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents .
Industry: this compound finds applications in the development of diagnostic assays and biosensors, where it improves the performance of biotin-streptavidin systems .
Comparison with Similar Compounds
- Biotin-PEG4-COOH
- Carboxy-PEG4-Biotin
- NHS-PEG4-Biotin
- Thiol-PEG4-Acid
Uniqueness: Biotin-PEG4-Acid offers superior solubility and performance characteristics compared to traditional biotinylation reagents like LC-biotin. The PEG spacer prevents aggregation and precipitation of conjugated biomolecules, even at high levels of biotin incorporation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXFFWLRKVJJX-ZWOKBUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589237 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721431-18-1 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.